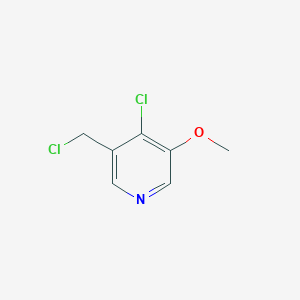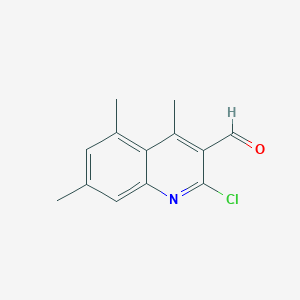
3-Bromo-4'-(chloromethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4’-(chloromethyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 3-position and a chloromethyl group at the 4’-position on the biphenyl structure. Biphenyl compounds are known for their stability and are widely used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’-(chloromethyl)-1,1’-biphenyl typically involves the bromination and chloromethylation of biphenyl. One common method is the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
The chloromethylation step involves the reaction of the brominated biphenyl with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. This reaction introduces the chloromethyl group at the 4’-position.
Industrial Production Methods
Industrial production of 3-Bromo-4’-(chloromethyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4’-(chloromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form biphenyl derivatives.
Reduction Reactions: Reduction of the bromine or chloromethyl groups can lead to the formation of different biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
3-Bromo-4’-(chloromethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-4’-(chloromethyl)-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The bromine and chloromethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or DNA interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-chlorobiphenyl
- 4-Bromo-3-chlorobiphenyl
- 3-Chloro-4-bromobiphenyl
Uniqueness
3-Bromo-4’-(chloromethyl)-1,1’-biphenyl is unique due to the presence of both bromine and chloromethyl groups on the biphenyl structure
Propriétés
Formule moléculaire |
C13H10BrCl |
|---|---|
Poids moléculaire |
281.57 g/mol |
Nom IUPAC |
1-bromo-3-[4-(chloromethyl)phenyl]benzene |
InChI |
InChI=1S/C13H10BrCl/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H,9H2 |
Clé InChI |
IVQHLYAOYWEZPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


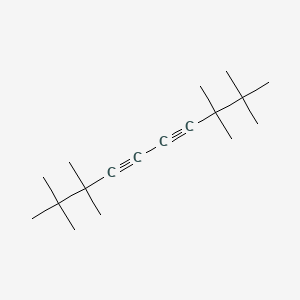
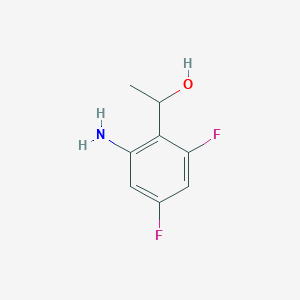

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12968702.png)
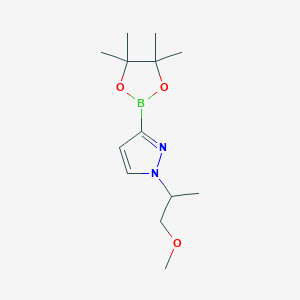


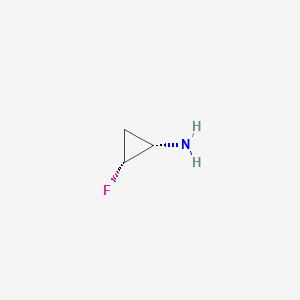

![7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12968754.png)

